molecular formula C8H16N2O B13096157 N-CyclopropylL-Z-Valinamide

N-CyclopropylL-Z-Valinamide

Cat. No.: B13096157
M. Wt: 156.23 g/mol
InChI Key: LWQDDXRAFJWWQI-ZETCQYMHSA-N
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Description

N-CyclopropylL-Z-Valinamide is a chemical compound with the IUPAC name benzyl 1-[(cyclopropylamino)carbonyl]-2-methylpropylcarbamate. It has a molecular formula of C16H22N2O3 and a molecular weight of 290.36 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a valinamide moiety.

Preparation Methods

The synthesis of N-CyclopropylL-Z-Valinamide typically involves the reaction of cyclopropylamine with a protected valine derivative. One common synthetic route includes the use of benzyl chloroformate to protect the amino group of valine, followed by the reaction with cyclopropylamine to form the desired product . The reaction conditions often involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-CyclopropylL-Z-Valinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-CyclopropylL-Z-Valinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CyclopropylL-Z-Valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group in its structure is known to enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

N-CyclopropylL-Z-Valinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines a cyclopropyl group with a valinamide moiety, providing distinct chemical and biological properties.

Biological Activity

N-Cyclopropyl-L-Z-Valinamide is a cyclic compound that combines a cyclopropyl group with a valinamide structure, derived from the amino acid valine. This compound has garnered attention in medicinal chemistry due to its unique steric and electronic properties, which can significantly influence its biological activity. This article explores the biological activity of N-Cyclopropyl-L-Z-Valinamide, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-Cyclopropyl-L-Z-Valinamide features a three-membered cyclopropyl ring attached to a valinamide backbone. The structural uniqueness of this compound enhances its reactivity and biological interactions. The cyclopropyl group is known to stabilize certain conformations of biomolecules, potentially increasing selectivity in biological interactions.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
N-Methyl-L-ValinamideAmideMethyl substitution instead of cyclopropyl
N-Cyclobutyl-L-ValinamideAmideFour-membered ring instead of three
N-Cyclohexyl-L-ValinamideAmideLarger ring structure affecting sterics
N-Cycloalkyl-L-AlanamideAmideVarying cycloalkane size influencing reactivity

N-Cyclopropyl-L-Z-Valinamide stands out due to its three-membered ring structure, which contributes distinct physical and chemical properties compared to other cyclic amides.

Research indicates that compounds featuring cyclopropyl groups often exhibit enhanced biological properties. The unique steric hindrance provided by the cyclopropyl group may allow these compounds to mimic transition states in enzymatic reactions or stabilize specific conformations of target biomolecules. This characteristic is crucial for their potential applications as enzyme inhibitors or modulators.

Case Study: Inhibition of Bcr-Abl Kinase

One significant area of research involves the inhibition of the Bcr-Abl kinase, a target in chronic myeloid leukemia (CML) therapy. Studies have shown that compounds similar to N-Cyclopropyl-L-Z-Valinamide can effectively inhibit both wild-type and mutant forms of the Bcr-Abl kinase, which is critical for overcoming resistance in CML treatments.

Table: Inhibitory Activity against Bcr-Abl Kinase

CompoundBcr-Abl WT IC50 (nM)Bcr-Abl T315I IC50 (nM)K562 IC50 (μM)
TL14.5 ± 0.16185 ± 14.7310.15 ± 0.87
TL28.02 ± 0.18140 ± 12.023.34 ± 0.94
TL35.46 ± 0.12144 ± 22.926.26 ± 0.22

This data illustrates the potency of various compounds against the Bcr-Abl kinases, highlighting the relevance of structural modifications in enhancing biological activity .

Synthesis

The synthesis of N-Cyclopropyl-L-Z-Valinamide typically involves several key steps that incorporate cyclization reactions and functional group modifications to achieve the desired structure while maintaining biological activity.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(2S)-2-(cyclopropylamino)-3-methylbutanamide

InChI

InChI=1S/C8H16N2O/c1-5(2)7(8(9)11)10-6-3-4-6/h5-7,10H,3-4H2,1-2H3,(H2,9,11)/t7-/m0/s1

InChI Key

LWQDDXRAFJWWQI-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC1CC1

Canonical SMILES

CC(C)C(C(=O)N)NC1CC1

Origin of Product

United States

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